molecular formula C8H12O3 B051213 3-Acetylhexane-2,4-dione CAS No. 17448-88-3

3-Acetylhexane-2,4-dione

Cat. No. B051213
CAS RN: 17448-88-3
M. Wt: 156.18 g/mol
InChI Key: HXKPWYFCOJJMFL-UHFFFAOYSA-N
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Description

3-Acetylhexane-2,4-dione is a chemical compound with the molecular formula C8H12O3 . It is a type of thiazolidinone, a biologically important five-membered heterocyclic ring .


Synthesis Analysis

Thiazolidinones, such as 3-Acetylhexane-2,4-dione, can be synthesized using various methods. One common method involves the Knoevenagel condensation followed by the Mannich reaction . Another approach involves the use of multi-component reactions (3-7CRs) to synthesize larger homologous molecules .


Molecular Structure Analysis

The molecular structure of 3-Acetylhexane-2,4-dione consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .


Chemical Reactions Analysis

Thiazolidinones, including 3-Acetylhexane-2,4-dione, exhibit a diverse range of chemical reactions. The literature related to the physical properties, chemical reactions, and synthesis for these derivatives has been included .

Scientific Research Applications

Tetracene-5,12-dione

Anticancer Potential

Tetracene-5,12-dione has shown marked efficacy against breast and cervical cancer cell lines, positioning it as a promising anticancer candidate . The compound interacts with DNA at the molecular level, exerting profound biological effects .

Organic Electronic Materials

Tetracene-5,12-dione is a widely used intermediate for organic electronic materials . It’s a typical OPAH (Polycyclic Aromatic Hydrocarbon) and is one of the ubiquitous pollutants in urban air that may pose risks to human health .

Pyrimidine-2,4-dione

PARP-1 Inhibitors

Pyrimidine-2,4-dione derivatives have been synthesized as potential inhibitors against PARP-1 (Poly (ADP-ribose) polymerases-1), a protein involved in DNA repair damage . These inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Anticancer, Antitumor, Antioxidant, Antiviral, Antibacterial Activities

Pyrimidine derivatives exhibit promising anticoagulant, antitubercular, antileukemic, antimicrobial, anti-inflammatory, anti-HIV, analgesic, anticancer, antitumoral, antioxidant, antiviral, antibacterial, antimalarial, and antinociceptive activities .

Antiangiogenic, Resistance-Modifying, Anti-Myco-bacterium Tuberculosis Activities

Pyrimido[4,5-d]pyrimidines revealed potent activities as anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-myco-bacterium tuberculosis .

Hepatoprotective Agents

Pyrimidopyrimidines are conveyed as receptors for tyrosine kinase and have been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate. They also act as hepatoprotective agents .

Safety And Hazards

The safety data sheet for a similar compound, 3,4-Hexanedione, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and can be toxic if inhaled .

Future Directions

Thiazolidinones, including 3-Acetylhexane-2,4-dione, have been the focus of ongoing research due to their wide range of biological activities. Future research may focus on further optimizing these thiazolidinone derivatives as more effective drug agents .

properties

IUPAC Name

3-acetylhexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-7(11)8(5(2)9)6(3)10/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPWYFCOJJMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylhexane-2,4-dione

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